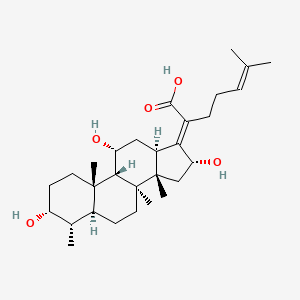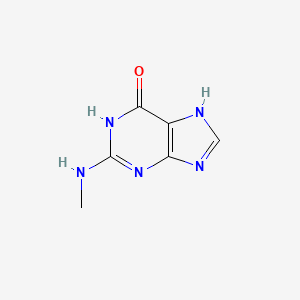
N2-Methylguanin
Übersicht
Beschreibung
N(2)-methylguanine is a methylguanine in which the methyl group is located at the N2-position. It has a role as a human metabolite. It is a methylguanine and a secondary amino compound.
Wissenschaftliche Forschungsanwendungen
1. Rolle in der Zellproliferation und Proteintranslation N2-Methylguanosin-Modifikationen an menschlichen tRNAs und snRNA U6 sind wichtig für die Zellproliferation und Proteintranslation {svg_1}. Diese Modifikationen stellen eine wichtige Ebene der Genexpressionsregulation dar, da sie die Feinabstimmung der mRNA-Reifung und -Translation ermöglichen {svg_2}.
Bedeutung beim Pre-mRNA-Spleißen
N2-Methylguanosin spielt eine Rolle beim Pre-mRNA-Spleißen. Es ist für die Bildung von m2G erforderlich, der letzten "verwaisten" Modifikation in U6 snRNA {svg_3}. Dies deutet darauf hin, dass N2-Methylguanosin eine Rolle bei der Feinabstimmung des Pre-mRNA-Spleißens spielt {svg_4}.
Stabilität in RNA-Strukturen
N2-Methylguanosin ist in RNA-Duplexen und GNRA-Tetraloops isoenergetisch mit Guanosin {svg_5}. Dies deutet darauf hin, dass N2-Methylguanosin aus Gründen eingeführt wird, die über die Modulation der Duplexstabilität hinausgehen, in natürlich vorkommende RNAs {svg_6}.
Rolle bei der Genexpressionsregulation
Modifizierte Nukleotide in nicht-codierenden RNAs wie tRNAs und snRNAs stellen eine wichtige Ebene der Genexpressionsregulation dar {svg_7}. N2-Methylguanosin ist eine solche Modifikation, die zu diesem Regulationsmechanismus beiträgt {svg_8}.
Beteiligung an menschlichen Pathologien
Die Dysregulation von Modifikationen und den sie installierenden Enzymen wurde mit verschiedenen menschlichen Pathologien in Verbindung gebracht, darunter neurologische Entwicklungsstörungen und Krebs {svg_9}. Dies deutet darauf hin, dass N2-Methylguanosin eine Rolle bei diesen Krankheiten spielen könnte {svg_10}.
Stoffwechselstudien
Stoffwechselstudien an 6-Methylaminopurin, einer Verbindung, die mit N2-Methylguanosin verwandt ist, haben gezeigt, dass die exogene Verbindung gleichermaßen gut für die Synthese sowohl von Adenin als auch von Guanin der Desoxyribonukleinsäure und Ribonukleinsäure verwendet wird {svg_11}.
Wirkmechanismus
Target of Action
N2-Methylguanine, also known as 6-Hydroxy-2-methylaminopurine, primarily targets RNA molecules, specifically tRNA, rRNA, and snRNA . It is a modified nucleotide that is present in a wide variety of RNAs . The primary role of these targets is to facilitate protein synthesis and gene expression within the cell.
Mode of Action
N2-Methylguanine interacts with its targets by substituting for guanine in RNA structures . This substitution is iso-energetic with guanine in all cases, except for an internal N2-Methylguanine-Uracil pair, where it has a modest stabilizing effect . This suggests that N2-Methylguanine can exist stably in either the s-cis or s-trans rotamer .
Biochemical Pathways
This suggests that N2-Methylguanine is introduced into naturally occurring RNAs for reasons other than modulation of duplex stability
Pharmacokinetics
It is known that n2-methylguanine is an endogenous methylated nucleoside found in human fluids .
Result of Action
The introduction of N2-Methylguanine into RNA structures appears to have a minimal effect on the stability of these structures . N2-methylguanine modifications on human trnas and snrna u6 are important for cell proliferation, protein translation, and pre-mrna splicing .
Action Environment
It is known that n2-methylguanine is stable as either the s-cis or s-trans rotamer , suggesting that it may be resistant to certain environmental changes
Zukünftige Richtungen
To discover additional biological functions of m2G, it is necessary to develop time-saving and labor-saving calculation tools to identify m2G . These compounds, which also modulate transcriptional termination as efficiently as guanine, open up a significant new chemical space of guanine modifications in the search for antimicrobial agents that target purine riboswitches .
Biochemische Analyse
Biochemical Properties
N2-Methylguanine is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes that interact with N2-Methylguanine is the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes methyl groups from methylated guanine bases to prevent mutations and maintain genomic stability . Additionally, N2-Methylguanine is recognized by specific methyltransferases, such as TRMT11 and THUMPD3, which methylate tRNAs and snRNAs, respectively . These interactions are crucial for the proper functioning of protein synthesis and RNA splicing.
Cellular Effects
N2-Methylguanine has significant effects on various cell types and cellular processes. In human cells, N2-Methylguanine modifications on tRNAs and snRNAs are essential for cell proliferation, protein translation, and pre-mRNA splicing . The presence of N2-Methylguanine in RNA molecules can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the methylation of guanine residues in rRNA and tRNA can affect ribosome function and protein synthesis, leading to changes in cellular growth and differentiation .
Molecular Mechanism
At the molecular level, N2-Methylguanine exerts its effects through specific binding interactions with biomolecules. The methyl group at the N2 position of guanine can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, influencing their activity and stability . N2-Methylguanine can also act as a substrate for methyltransferases, which catalyze the transfer of methyl groups to specific nucleotides in RNA and DNA . These modifications can alter the structure and function of nucleic acids, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2-Methylguanine can change over time due to its stability and degradation. Studies have shown that N2-Methylguanine is relatively stable in RNA duplexes and tetraloops, with minimal impact on RNA secondary structure . The long-term effects of N2-Methylguanine on cellular function can vary depending on the experimental conditions and the presence of other modifying enzymes . In vitro and in vivo studies have demonstrated that N2-Methylguanine can persist in cells and tissues, influencing gene expression and cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of N2-Methylguanine can vary with different dosages in animal models. At low doses, N2-Methylguanine may have minimal impact on cellular function and gene expression. At higher doses, N2-Methylguanine can induce toxic effects and disrupt normal cellular processes . Studies in rodent models have shown that high doses of N2-Methylguanine can lead to DNA damage, mutations, and increased risk of cancer . These findings highlight the importance of carefully controlling the dosage of N2-Methylguanine in experimental studies to avoid adverse effects.
Metabolic Pathways
N2-Methylguanine is involved in several metabolic pathways, including those related to nucleic acid metabolism and methylation. The compound is a substrate for various methyltransferases, which catalyze the transfer of methyl groups to specific nucleotides in RNA and DNA . These methylation reactions can affect the stability and function of nucleic acids, leading to changes in gene expression and cellular responses . Additionally, N2-Methylguanine can be metabolized by DNA repair enzymes, such as MGMT, which remove methyl groups to maintain genomic stability .
Transport and Distribution
Within cells and tissues, N2-Methylguanine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of N2-Methylguanine in different cellular compartments . For example, N2-Methylguanine can be incorporated into RNA molecules and transported to the ribosome for protein synthesis . The distribution of N2-Methylguanine within cells can also be affected by its interactions with methyltransferases and other modifying enzymes .
Subcellular Localization
N2-Methylguanine is localized in various subcellular compartments, including the nucleus, cytoplasm, and ribosomes. The subcellular localization of N2-Methylguanine can influence its activity and function . For instance, the presence of N2-Methylguanine in the nucleus can affect gene expression and DNA repair processes, while its localization in the cytoplasm can impact protein synthesis and RNA splicing . Targeting signals and post-translational modifications can direct N2-Methylguanine to specific cellular compartments, ensuring its proper function and regulation .
Eigenschaften
IUPAC Name |
2-(methylamino)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2H,1H3,(H3,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSSKEDGVONRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143124 | |
| Record name | 6H-Purin-6-one, 1,7-dihydro-2-(methylamino)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | 6-Hydroxy-2-methylaminopurine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11294 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N2-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10030-78-1 | |
| Record name | N2-Methylguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-2-methylaminopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-Methylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Purin-6-one, 1,7-dihydro-2-(methylamino)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



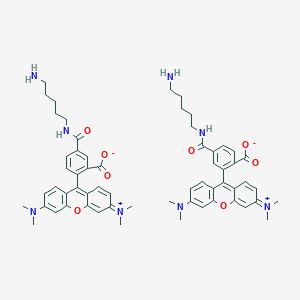
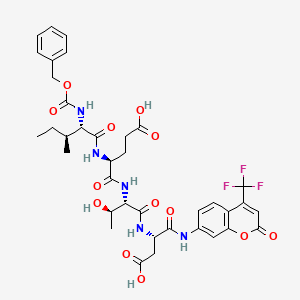
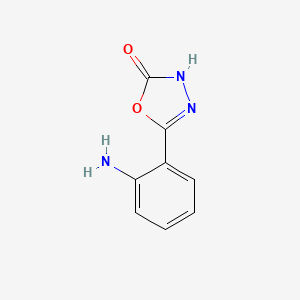

![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)


